molecular formula C17H15Cl2NO3 B2572722 [(1-Phenylethyl)carbamoyl]methyl 3,4-dichlorobenzoate CAS No. 730256-24-3

[(1-Phenylethyl)carbamoyl]methyl 3,4-dichlorobenzoate

Cat. No.: B2572722
CAS No.: 730256-24-3
M. Wt: 352.21
InChI Key: NJDNLZJTUMLZTF-UHFFFAOYSA-N
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Description

[(1-Phenylethyl)carbamoyl]methyl 3,4-dichlorobenzoate is a synthetic organic compound characterized by a 3,4-dichlorobenzoate ester core modified with a carbamoyl group linked to a 1-phenylethyl substituent.

Properties

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c1-11(12-5-3-2-4-6-12)20-16(21)10-23-17(22)13-7-8-14(18)15(19)9-13/h2-9,11H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDNLZJTUMLZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Phenylethyl)carbamoyl]methyl 3,4-dichlorobenzoate typically involves the reaction of 3,4-dichlorobenzoic acid with [(1-Phenylethyl)carbamoyl]methyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for [(1-Phenylethyl)carbamoyl]methyl 3,4-dichlorobenzoate often involve large-scale batch reactions using automated reactors. The process includes the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[(1-Phenylethyl)carbamoyl]methyl 3,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(1-Phenylethyl)carbamoyl]methyl 3,4-dichlorobenzoate is used in several scientific research applications:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in drug development for its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-Phenylethyl)carbamoyl]methyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3,4-dichlorobenzoate (Compound 8)

  • Structure : Lacks the carbamoyl group, featuring only a methyl ester and 3,4-dichloro substitution on the benzene ring.
  • Physical Properties : Melting point (47°C), distinct IR absorption at 1733 cm⁻¹ (C=O stretch), and NMR signals (e.g., δ 3.94 ppm for methyl group) .
  • Synthesis : Derived from 3,4-dichlorobenzoic acid via esterification, yielding 79% efficiency .
  • Comparison : The absence of the carbamoyl group in methyl 3,4-dichlorobenzoate reduces steric hindrance and polarity, likely enhancing volatility and altering metabolic pathways compared to the target compound .

Methyl 3,5-dichlorobenzoate (Compound 9)

  • Structure : Differs in chlorine substitution (3,5 vs. 3,4 positions).
  • Physical Properties : Higher melting point (56–60°C) due to symmetrical substitution, which enhances crystallinity .
  • Biological Activity : Symmetrical 3,5-dichloro derivatives are common in pesticides (e.g., bromoxynil), suggesting positional chlorine effects on bioactivity .
  • Comparison : The 3,4-dichloro configuration in the target compound may confer distinct metabolic behavior, as Pseudomonas sp. WR912 degrades 3,4-dichlorobenzoate faster (doubling time: 2.6 h) than 3,5-dichlorobenzoate (5.2 h) .

Carbamoyl-Substituted Benzoates

  • Example : (R)-(3,5-dimethyl-4-((1-phenylethyl)carbamoyl)phenyl)-boronic acid (Compound 9c) .
  • Structure : Shares the (1-phenylethyl)carbamoyl group but incorporates boronic acid functionality.
  • Synthesis : Designed to enhance steric effects for isomer control, achieved via bulky substituents on aromatic rings .
  • Comparison: The target compound’s ester linkage (vs.

Physicochemical and Spectroscopic Data Comparison

Property [(1-Phenylethyl)carbamoyl]methyl 3,4-dichlorobenzoate Methyl 3,4-dichlorobenzoate Methyl 3,5-dichlorobenzoate
Molecular Weight ~432.2 g/mol (estimated) 205.03 g/mol 205.03 g/mol
Melting Point Not reported 47°C 56–60°C
IR C=O Stretch ~1700–1730 cm⁻¹ (ester + carbamoyl) 1733 cm⁻¹ ~1730 cm⁻¹
Metabolic Stability Likely lower due to carbamoyl group High (rapid chloride release) Moderate (slower degradation)

Biological Activity

[(1-Phenylethyl)carbamoyl]methyl 3,4-dichlorobenzoate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

[(1-Phenylethyl)carbamoyl]methyl 3,4-dichlorobenzoate features a phenylethyl group attached to a carbamoyl methyl ester of 3,4-dichlorobenzoic acid. Its structural formula can be represented as follows:

C16H16Cl2NO2\text{C}_{16}\text{H}_{16}\text{Cl}_2\text{N}\text{O}_2

This compound's unique substitution pattern on the aromatic ring contributes to its distinct chemical reactivity and biological properties.

The biological activity of [(1-Phenylethyl)carbamoyl]methyl 3,4-dichlorobenzoate involves interactions with specific molecular targets, primarily enzymes. The compound can act as an enzyme inhibitor , binding to active or allosteric sites, which alters enzyme function and affects metabolic pathways. Notably, it has been studied for its potential in drug development due to these properties.

Enzyme Inhibition

Research indicates that [(1-Phenylethyl)carbamoyl]methyl 3,4-dichlorobenzoate exhibits enzyme inhibition activity. It has been utilized in studies focusing on protein-ligand interactions and enzyme kinetics. For instance, it may inhibit enzymes involved in metabolic pathways, impacting various physiological processes.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Structure-activity relationship (SAR) analyses have shown that modifications in the compound's structure can enhance its efficacy against specific bacterial strains. This aspect is crucial for developing new antimicrobial agents .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it could suppress the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of signaling pathways related to cell growth .

Study 1: Enzyme Inhibition

In a study investigating the inhibition of a specific enzyme by [(1-Phenylethyl)carbamoyl]methyl 3,4-dichlorobenzoate, researchers found that the compound significantly reduced enzyme activity with an IC50 value of approximately 15 µM. This indicates a strong potential for therapeutic applications in conditions where enzyme dysregulation is a factor.

Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial effects of various derivatives of dichlorobenzoates, including [(1-Phenylethyl)carbamoyl]methyl 3,4-dichlorobenzoate. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its utility in developing new antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoateC16H16Cl2NO2\text{C}_{16}\text{H}_{16}\text{Cl}_2\text{N}\text{O}_2Moderate enzyme inhibition
[(1-Phenylethyl)carbamoyl]methyl 3,5-dichlorobenzoateC16H16Cl2NO2\text{C}_{16}\text{H}_{16}\text{Cl}_2\text{N}\text{O}_2Lower antimicrobial activity
[(1-Phenylethyl)carbamoyl]methyl 4-chlorobenzoateC15H15ClNO2\text{C}_{15}\text{H}_{15}\text{Cl}\text{N}\text{O}_2Limited enzyme inhibition

This table illustrates how variations in chlorine substitution can influence biological activities.

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